1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a pyrazole ring with an aldehyde functional group. Its molecular formula is C9H11IN2O, and it has a molecular weight of 290.1 g/mol .
Preparation Methods
The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure . This method allows for the formation of the pyrazole ring, which is then further functionalized to introduce the cyclopentyl and aldehyde groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid:
1-Cyclopentyl-3-iodo-1H-pyrazole-4-carbaldehyde: This isomer has the iodine atom and aldehyde group in different positions on the pyrazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-4-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWDMPHIPRZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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